molecular formula C17H15FN2 B6634351 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline

4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline

Cat. No. B6634351
M. Wt: 266.31 g/mol
InChI Key: OOBPQYFZGAPHAY-UHFFFAOYSA-N
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Description

4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline, also known as LSN3213128, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of anilines and has a molecular weight of 313.35 g/mol.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline is not fully understood. However, studies have suggested that 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-2, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been shown to have several biochemical and physiological effects. In cancer research, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been shown to inhibit the migration and invasion of cancer cells. In inflammation research, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been studied for its potential neuroprotective effects, which may involve the inhibition of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline in lab experiments include its high potency and selectivity, which make it an ideal candidate for studying the mechanism of action and therapeutic potential of various diseases. However, the limitations of using 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline in lab experiments include its low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline. Firstly, more studies are needed to elucidate the exact mechanism of action of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline in various diseases. Secondly, the potential therapeutic applications of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of more stable and bioavailable formulations of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline may enhance its therapeutic potential. Finally, the preclinical and clinical studies on 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline should be conducted to evaluate its safety and efficacy in humans.
In conclusion, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline is a small molecule compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. The research on 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline is still in its early stages, and more studies are needed to fully understand its mechanism of action and therapeutic applications. However, the potential of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline as a therapeutic agent makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline is a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with isobutyraldehyde to form the corresponding imine. This imine is then reduced using sodium borohydride to obtain the final product, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline.

Scientific Research Applications

4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c1-12-8-16(4-5-17(12)18)20-10-13-2-3-15-11-19-7-6-14(15)9-13/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBPQYFZGAPHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2)C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(isoquinolin-6-ylmethyl)-3-methylaniline

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